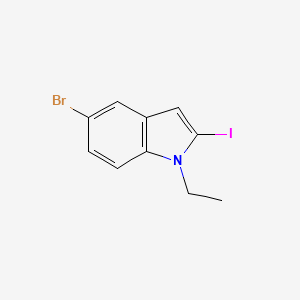
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes hydroxyl groups, a methyl group, and a phenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the alkylation of a benzoate derivative with a suitable alkylating agent, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer effects could involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobavachalcone: A prenylated chalcone with similar structural features, known for its biological activities.
4-Hydroxy-3-methyl-2-butenyl diphosphate: A compound involved in the methyl erythritol phosphate pathway, important in terpene biosynthesis.
Uniqueness
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H24O4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
methyl 2,4-dihydroxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoate |
InChI |
InChI=1S/C21H24O4/c1-14(2)9-12-17-18(22)13-16(19(20(17)23)21(24)25-3)11-10-15-7-5-4-6-8-15/h4-9,13,22-23H,10-12H2,1-3H3 |
Clé InChI |
LYKKPZPBEBHSMF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=C(C(=C1O)C(=O)OC)CCC2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


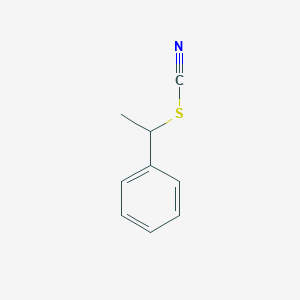
![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)
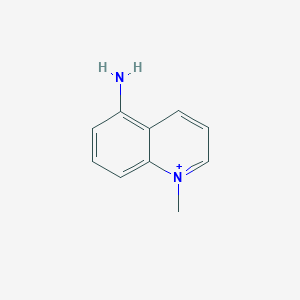
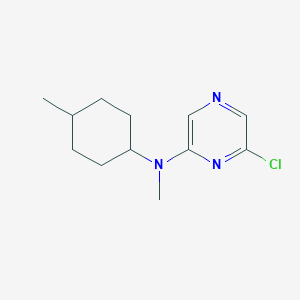

![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
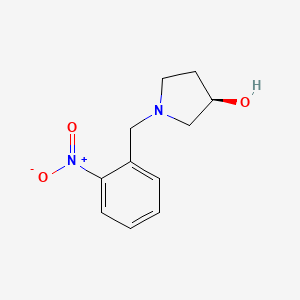
![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)
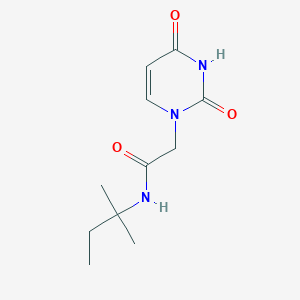
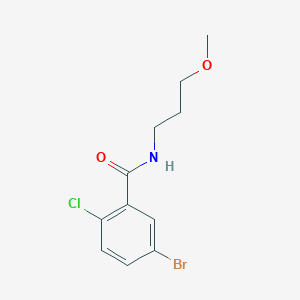
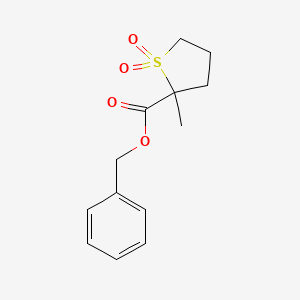
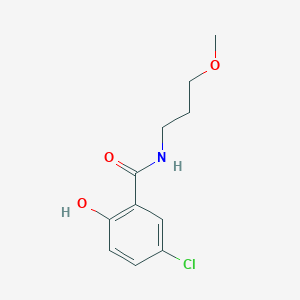
![9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
